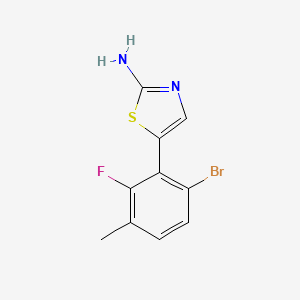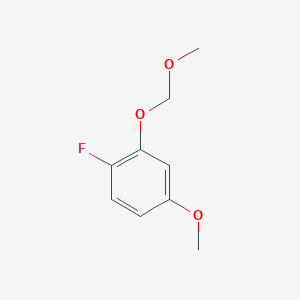![molecular formula C39H67N5O6 B14018837 (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B14018837.png)
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, etherification, and the introduction of dimethylamino groups. Typical reagents and conditions might include:
Amide Bond Formation: Using coupling agents like EDCI or DCC in the presence of a base.
Etherification: Employing alkyl halides and a base such as sodium hydride.
Dimethylamino Group Introduction: Using dimethylamine and appropriate protecting groups.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted. For example:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Formation of new carbon-nitrogen or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C39H67N5O6 |
|---|---|
Peso molecular |
702.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35+,36+/m0/s1 |
Clave InChI |
DZMVCVHATYROOS-WFBPEDSISA-N |
SMILES isomérico |
CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


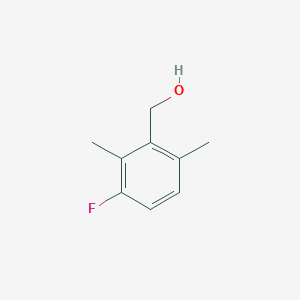
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
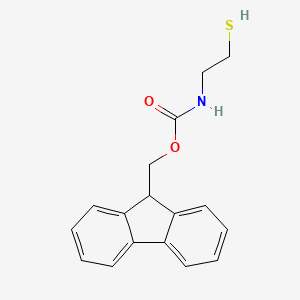
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
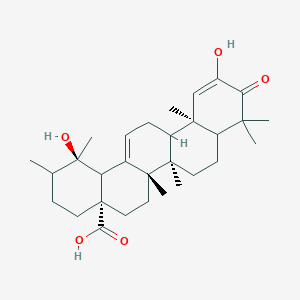
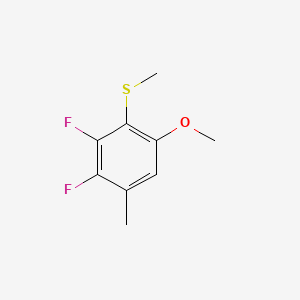
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)

